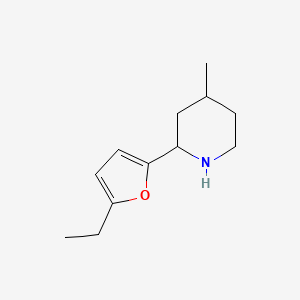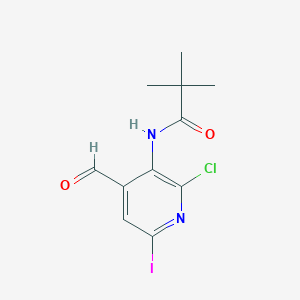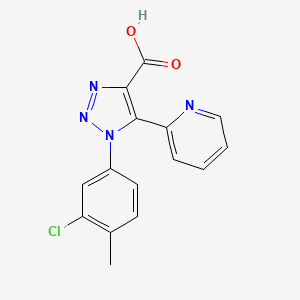
1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(3-Chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, also known as CMPT, is a heterocyclic organic compound that has recently become of interest to the scientific community. CMPT is a triazole derivative that is composed of two aromatic rings and a carboxylic acid group. It has been studied for its potential applications in numerous fields, including drug synthesis, organic synthesis, and medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Structural Assessment
The chemical under discussion is related to a broad class of compounds that exhibit significant versatility in their applications, primarily due to their structural characteristics which include various substituents on the triazole ring. These compounds have been extensively studied for their synthesis methods, structural assessment, and potential applications in different fields of science, excluding their direct application in drug use, dosages, or side effects. The research focuses on the synthesis of derivatives, their complexation with metals, and the investigation of their properties.
Synthetic Approaches and Complex Formation : A related compound, methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate, demonstrates the versatility of triazole derivatives in forming complexes with metals such as Hg(II). This is achieved through reactions involving 2-cyanopyridine and N-phenylthiosemicarbazide, followed by further reactions to introduce the triazole ring and eventually complexation with HgCl2. Such complexes have been studied for their molecular and supramolecular structures using X-ray diffractometry, illustrating the potential for creating materials with novel properties (Castiñeiras, García-Santos, & Saa, 2018).
Antimicrobial and Antifungal Activity : Triazole derivatives have shown promising antimicrobial and antifungal activities. For instance, a series of N-aryl-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole-4-carbonitriles and their esters were synthesized and evaluated for these activities. Certain derivatives exhibited moderate antimicrobial effectiveness, highlighting their potential as leads for developing new antimicrobial agents (Komsani et al., 2015).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-pyridin-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2/c1-9-5-6-10(8-11(9)16)20-14(12-4-2-3-7-17-12)13(15(21)22)18-19-20/h2-8H,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIVXFCZOBXWLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



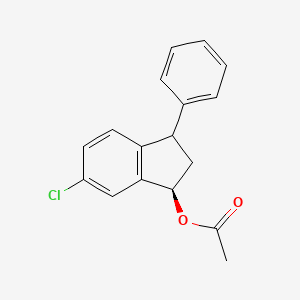
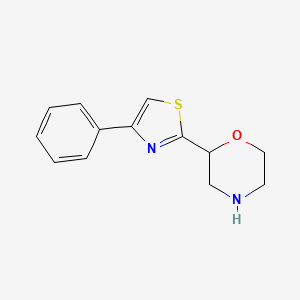
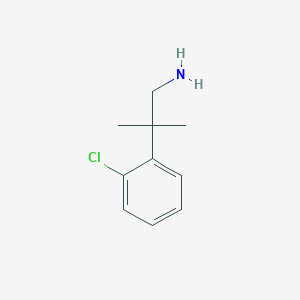
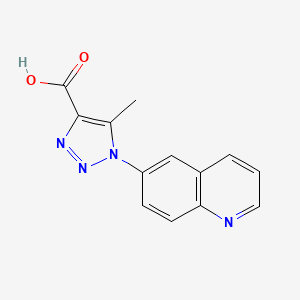
![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)
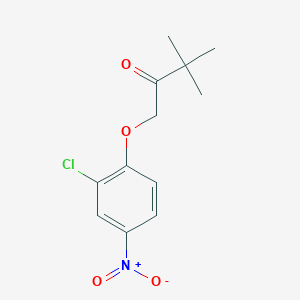
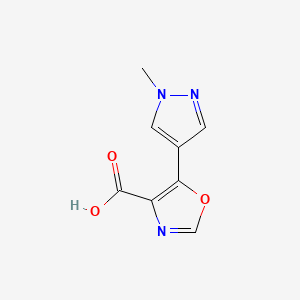
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)
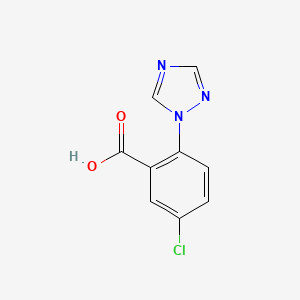
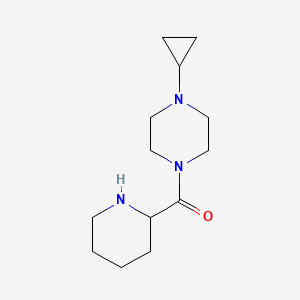
![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)
